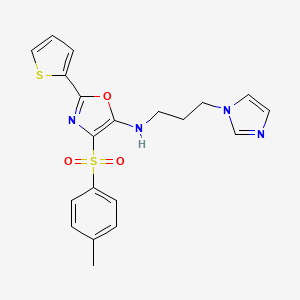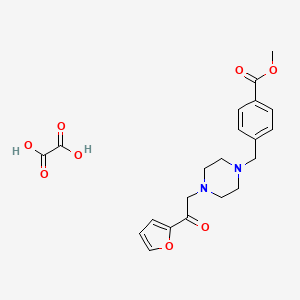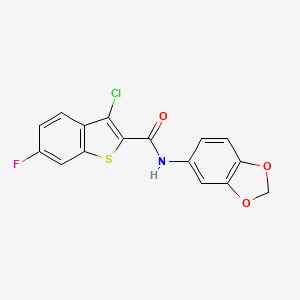
N-(3-imidazol-1-ylpropyl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-imidazol-1-ylpropyl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C20H20N4O3S2 and its molecular weight is 428.53. The purity is usually 95%.
BenchChem offers high-quality N-(3-imidazol-1-ylpropyl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-imidazol-1-ylpropyl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques
The creation of complex molecules like N-(3-imidazol-1-ylpropyl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine involves intricate synthetic routes. For instance, the synthesis of imidazo[1,2-a]pyridines, which share a structural motif with the target molecule, begins with the cyclization of aminopyridines and chloro ketones. This process leads to the formation of imidazo[1,2-a]pyridines, which are then further modified to introduce various functional groups, such as thiadiazoles, through multiple-step reactions involving sulfoxide extrusion and subsequent treatment with thiobisphthalimide (Starrett et al., 1989).
Electrophilic Amination
The electrophilic amination of Grignard reagents with 2-imidazolidinone O-sulfonyloxime, as demonstrated by Kitamura, Chiba, and Narasaka (2003), is a pivotal method for introducing nitrogen-containing groups. This technique allows for the transformation of the resulting imines into primary amines and N-methyl secondary amines, showcasing a versatile approach to building nitrogen-rich molecules similar to the target compound (Kitamura, Chiba, & Narasaka, 2003).
N-Alkynylation
Dunetz and Danheiser (2003) described a general amination strategy for the N-alkynylation of carbamates, sulfonamides, and chiral oxazolidinones and imidazolidinones. This method enables the synthesis of various substituted ynamides, which are crucial intermediates in constructing molecules with complex nitrogenous structures like the target compound (Dunetz & Danheiser, 2003).
Green Chemistry and Catalysis
Green Synthesis
The green, one-pot, solvent-free synthesis of tetrasubstituted imidazoles using a Brønsted acidic ionic liquid as a catalyst highlights the push towards more sustainable and environmentally friendly synthetic methodologies. This approach not only aligns with the principles of green chemistry but also demonstrates the efficiency and reusability of novel catalysts in synthesizing nitrogen-rich heterocycles (Davoodnia et al., 2010).
Regioselective Synthesis
The regioselective synthesis of highly substituted imidazoles via sequential reactions of allenyl sulfonamides and amines is another noteworthy advancement. This method allows for precise control over the substitution pattern on the imidazole ring, which is crucial for fine-tuning the chemical and biological properties of the resulting molecules (Yu, Deng, & Cao, 2015).
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-15-5-7-16(8-6-15)29(25,26)20-19(22-9-3-11-24-12-10-21-14-24)27-18(23-20)17-4-2-13-28-17/h2,4-8,10,12-14,22H,3,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPWOISZLJQAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NCCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-imidazol-1-ylpropyl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)propanenitrile](/img/structure/B2835075.png)
![1-[3-(Oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2835077.png)
![4-[(4-fluorophenyl)methylimino]-6,7-dimethoxy-4aH-quinazoline-2-thione](/img/structure/B2835078.png)


![1-[4-(4-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2835082.png)


![4-{[(3Z)-5-(4-ethylphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B2835090.png)




